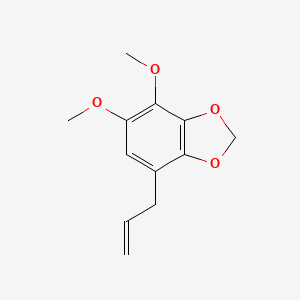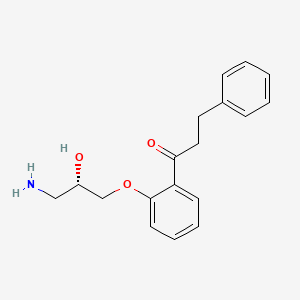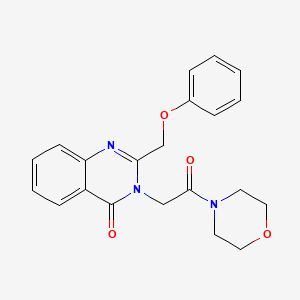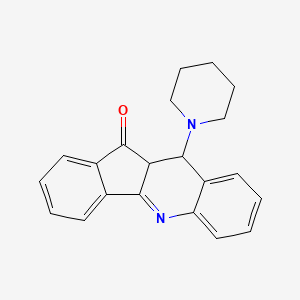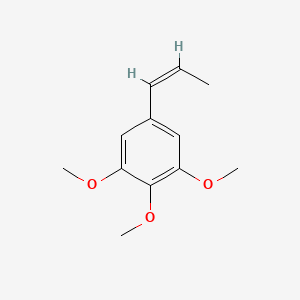
(Z)-Isoelemicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Isoelemicin is a naturally occurring organic compound found in certain essential oils It is a type of phenylpropene, which is a class of organic compounds characterized by a phenyl group attached to a three-carbon side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Isoelemicin typically involves the isomerization of elemicin, another phenylpropene. This process can be achieved through various chemical reactions, including catalytic hydrogenation and acid-catalyzed isomerization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired isomer is produced.
Industrial Production Methods
In an industrial setting, this compound can be produced through the extraction of essential oils from plants known to contain this compound. The extracted oils are then subjected to purification processes, such as distillation and chromatography, to isolate this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Isoelemicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: The reduction of this compound can lead to the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products
Aplicaciones Científicas De Investigación
(Z)-Isoelemicin has been the subject of extensive scientific research due to its diverse applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the fragrance industry due to its aromatic properties and in the synthesis of flavoring agents.
Mecanismo De Acción
The mechanism of action of (Z)-Isoelemicin involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its observed biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Elemicin: The parent compound from which (Z)-Isoelemicin is derived.
Myristicin: Another phenylpropene with similar aromatic properties.
Safrole: Known for its use in the synthesis of certain fragrances and flavoring agents.
Uniqueness
This compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5273-84-7 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5- |
Clave InChI |
RRXOQHQFJOQLQR-WAYWQWQTSA-N |
SMILES isomérico |
C/C=C\C1=CC(=C(C(=C1)OC)OC)OC |
SMILES canónico |
CC=CC1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


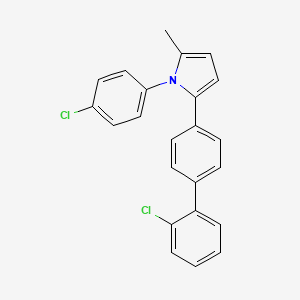

![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)

